molecular formula C11H14F2O2 B152613 1,2-Bis(2-fluoroethoxy)-4-methylbenzene CAS No. 132837-23-1

1,2-Bis(2-fluoroethoxy)-4-methylbenzene

Cat. No.: B152613
CAS No.: 132837-23-1
M. Wt: 216.22 g/mol
InChI Key: ISYSRHODNVDBKA-UHFFFAOYSA-N
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Description

1,2-Bis(2-fluoroethoxy)-4-methylbenzene is a substituted benzene derivative featuring two 2-fluoroethoxy groups at the 1- and 2-positions and a methyl group at the 4-position. The fluorine atoms and ethoxy linkages confer unique electronic and steric properties, making this compound of interest in pharmaceutical and materials science research.

Properties

CAS No.

132837-23-1

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

IUPAC Name

1,2-bis(2-fluoroethoxy)-4-methylbenzene

InChI

InChI=1S/C11H14F2O2/c1-9-2-3-10(14-6-4-12)11(8-9)15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

ISYSRHODNVDBKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCCF)OCCF

Canonical SMILES

CC1=CC(=C(C=C1)OCCF)OCCF

Synonyms

1,2-BIS(2-FLUOROETHOXY)-4-METHYL-BENZENE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1,2-Bis(2-fluoroethoxy)-4-methylbenzene and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings
This compound 1,2-(2-fluoroethoxy); 4-methyl Not provided High electronegativity (F), potential for hydrogen bonding with ethoxy O Likely pharmaceutical intermediate
1,2-Dimethoxy-4-methylbenzene 1,2-methoxy; 4-methyl 166.19 Biomarker in tea; polar due to methoxy groups Metabolic studies, natural product analysis
1,2-Bis(4-methylphenoxy)ethane 1,2-(4-methylphenoxy) 242.31 Orthogonal aromatic rings (89.4° dihedral angle); twofold symmetry Crystallography, polymer precursors
1,2-Bis(trimethylsilyl)-4-methylbenzene 1,2-(trimethylsilyl); 4-methyl 236.50 Non-polar (no H-bond donors); rotatable silyl bonds Organometallic synthesis, hydrophobic materials
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoroethoxy groups in the target compound introduce strong electron-withdrawing effects (via F atoms), contrasting with the electron-donating methoxy groups in 1,2-dimethoxy-4-methylbenzene. This difference likely alters reactivity in electrophilic substitution or catalytic reactions.
  • Hydrogen Bonding: Unlike 1,2-dimethoxy-4-methylbenzene, the target compound’s ethoxy oxygen could participate in weak hydrogen bonding, whereas silyl-substituted analogues lack H-bond donors entirely .

Crystallographic and Conformational Differences

  • 1,2-Bis(4-methylphenoxy)ethane : Single-crystal X-ray studies reveal near-orthogonal aromatic rings (dihedral angle = 89.4°) and twofold symmetry. Such rigidity contrasts with the flexible ethoxy chains in this compound, which may adopt varied conformations.
  • 1,2-Bis(trimethylsilyl)-4-methylbenzene : The trimethylsilyl groups create a highly hydrophobic structure with rotatable bonds, favoring applications in non-polar environments.

Reactivity and Functionalization

  • Brominated Analogues : Compounds like 1,2-Bis(bromomethyl)-4-(methylsulfonyl)benzene highlight the reactivity of halogenated benzenes in cross-coupling reactions. The fluorine atoms in the target compound may similarly enable nucleophilic substitutions but with slower kinetics due to C–F bond strength.
  • Methoxy vs. Fluoroethoxy : Methoxy groups in 1,2-dimethoxy-4-methylbenzene are prone to demethylation in metabolic pathways , whereas fluoroethoxy groups are more resistant to enzymatic cleavage, enhancing metabolic stability.

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